![molecular formula C20H16N4O3 B3007305 N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-2-naphthamide CAS No. 941910-24-3](/img/structure/B3007305.png)
N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-2-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Wissenschaftliche Forschungsanwendungen
Thermal Stability Analysis
N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-2-naphthamide derivatives have been studied for their thermal stability. Salih and Al-Sammerrai (1986) investigated the thermal analyses of such derivatives under various conditions, providing insights into their stability and decomposition patterns under elevated temperatures (Salih & Al-Sammerrai, 1986).
Synthesis Techniques
The synthesis of related compounds has been explored using both conventional heating and microwave techniques, demonstrating the versatility and efficiency in producing these compounds. Nicewonger, Ditto, Kerr, and Várady (2002) detailed a novel approach to synthesize these derivatives, highlighting the potential for practical applications in scientific research (Nicewonger, Ditto, Kerr, & Várady, 2002).
Antitumor Activity
The derivatives of this compound have demonstrated promising antitumor activity. Fahim, Elshikh, and Darwish (2019) conducted a study revealing the significant in vitro antitumor potential of certain synthesized compounds against specific cell lines (Fahim, Elshikh, & Darwish, 2019).
Molecular Docking Studies
Molecular docking and DFT studies have been conducted to evaluate the interactions and stability of these compounds. Such research aids in understanding the molecular mechanics behind their potential therapeutic effects, particularly in antitumor activities.
Potential as Antimicrobial Agents
Research has also indicated that derivatives of this compound could have antimicrobial applications. Studies have explored their efficacy against various bacterial and fungal strains, suggesting their potential use in developing new antimicrobial drugs (Voskienė et al., 2011).
Catalytic Method Development
Innovative catalytic methods for the preparation of related compounds have been researched. These methods contribute to the efficient synthesis of tetrahydropyrido[2,3-d]pyrimidines, expanding the scope of their practical applications in scientific research (Sepehrmansourie et al., 2022).
Wirkmechanismus
Target of Action
The primary targets of this compound are currently unknown. The compound is structurally related to pyrano[2,3-d]pyrimidine-2,4-dione derivatives, which have been reported as potential inhibitors against Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is involved in DNA repair damage and is a target for cancer therapies .
Mode of Action
Based on its structural similarity to other pyrano[2,3-d]pyrimidine-2,4-dione derivatives, it may interact with its targets through hydrogen bonds and additional pi–pi stacking interaction .
Biochemical Pathways
Compounds that inhibit parp-1, such as the structurally related pyrano[2,3-d]pyrimidine-2,4-dione derivatives, can compromise the cancer cell dna repair mechanism, resulting in genomic dysfunction and cell death .
Pharmacokinetics
Most of the synthesized compounds related to this compound were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
If it acts similarly to other parp-1 inhibitors, it could lead to genomic dysfunction and cell death in cancer cells .
Eigenschaften
IUPAC Name |
N-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3/c1-23-17-16(19(26)24(2)20(23)27)15(9-10-21-17)22-18(25)14-8-7-12-5-3-4-6-13(12)11-14/h3-11H,1-2H3,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEERFYALJHKSDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.